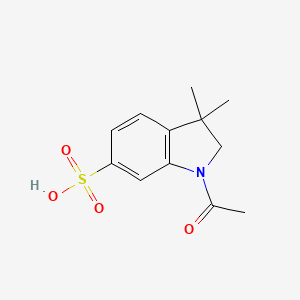

1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid

Overview

Description

1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various applications in chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .

Chemical Reactions Analysis

1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, showcasing its potential as a therapeutic agent.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HCT116 (Colon) | 0.5 - 1.0 | Induction of apoptosis and cell cycle arrest |

| MCF-7 (Breast) | 0.3 - 0.5 | Inhibition of PI3K/mTOR pathways |

| A549 (Lung) | 0.4 - 0.6 | Disruption of microtubule dynamics |

These findings suggest that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition Studies

The compound has been employed in enzyme inhibition studies due to its ability to interact with biological targets. It has shown inhibitory effects on kinases such as Aurora kinases, which are crucial in cell signaling pathways often overexpressed in cancer cells .

Biological Studies

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The sulfonic acid group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This property makes it a valuable tool in studying various biochemical pathways.

Neuroprotective Effects

In addition to its anticancer properties, the compound has been investigated for its neuroprotective effects. Studies utilizing primary cortical neurons have indicated that it can reduce neuronal damage under ischemic conditions by modulating cellular signaling pathways .

Industrial Applications

Synthesis of Dyes and Pigments

this compound is also used in the synthesis of dyes and pigments due to its stable chemical structure and reactivity with other compounds . This application is significant in the textile and coatings industries.

Fine Chemicals Production

The compound serves as a building block for various fine chemicals, contributing to the development of new materials with specific properties tailored for industrial applications .

Case Studies

Case Study 1: Anticancer Research

A study conducted on the effects of this compound on HCT116 colon cancer cells revealed that treatment with this compound led to significant apoptosis and cell cycle arrest. The study utilized flow cytometry to analyze cell viability and proliferation rates post-treatment .

Case Study 2: Enzyme Inhibition

Another research project focused on the inhibition of Aurora kinases by this compound demonstrated that it effectively reduced kinase activity in vitro. The study provided insights into the potential therapeutic applications of this compound in cancer treatment by targeting specific signaling pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, modulating their activity. This can lead to various biological outcomes, such as inhibition of viral replication, reduction of inflammation, or induction of cell death in cancer cells .

Comparison with Similar Compounds

1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid can be compared with other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol. While these compounds share a common indole structure, they differ in their functional groups and biological activities. For example, indole-3-acetic acid is a plant hormone involved in growth regulation, while indole-3-carbinol has been studied for its anticancer properties . The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties .

Biological Activity

1-Acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid is a compound belonging to the indole family, which is known for its diverse biological activities. Indoles and their derivatives have been extensively studied due to their potential therapeutic applications, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and providing a comprehensive overview.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| IUPAC Name | 1-acetyl-3,3-dimethyl-2H-indole-6-sulfonic acid |

| Molecular Formula | C12H15NO4S |

| Molecular Weight | 283.32 g/mol |

| CAS Number | 1316066-03-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The indole structure allows for binding to receptors and enzymes, modulating their activity. This can lead to:

- Inhibition of Viral Replication : Indole derivatives are known to interfere with viral life cycles by disrupting critical enzymatic processes.

- Reduction of Inflammation : The compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

- Induction of Apoptosis in Cancer Cells : It has been observed that certain indole derivatives can trigger programmed cell death in malignant cells.

Antiviral Activity

Research indicates that indole derivatives exhibit significant antiviral properties. For instance, studies have shown that compounds similar to this compound can inhibit replication of viruses such as HIV and influenza by targeting viral enzymes .

Anticancer Properties

Indole derivatives have been studied for their anticancer effects. A case study involving a related compound demonstrated a reduction in tumor size in animal models through mechanisms involving apoptosis and cell cycle arrest . The specific pathways influenced by this compound remain an area for further research.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. A study highlighted its ability to lower levels of interleukins and tumor necrosis factor-alpha (TNF-α) in cell cultures . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. Research has indicated that this compound can inhibit the growth of various bacterial strains, including resistant strains like MRSA .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while this compound shares structural similarities with other indoles such as indole-3-carbinol and indole-3-acetic acid, it exhibits unique biological activities due to its specific functional groups.

| Compound | Antiviral | Anticancer | Anti-inflammatory | Antimicrobial |

|---|---|---|---|---|

| 1-Acetyl-Indole Derivative | Yes | Yes | Yes | Yes |

| Indole-3-Carbinol | Moderate | Yes | Moderate | No |

| Indole-3-Acetic Acid | No | Moderate | No | Yes |

Case Studies

Several case studies have investigated the biological activities of related compounds:

- A study on indole derivatives demonstrated significant anticancer activity against breast cancer cell lines.

- Research on sulfonamide-containing indoles showed promising results against influenza virus replication.

Properties

IUPAC Name |

1-acetyl-3,3-dimethyl-2H-indole-6-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-8(14)13-7-12(2,3)10-5-4-9(6-11(10)13)18(15,16)17/h4-6H,7H2,1-3H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSHNFQIOINGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C2=C1C=C(C=C2)S(=O)(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.